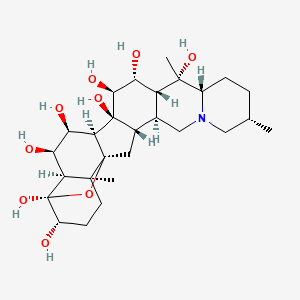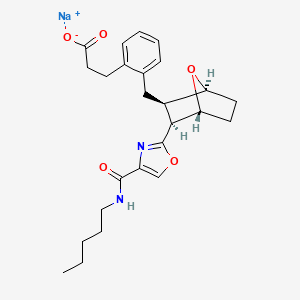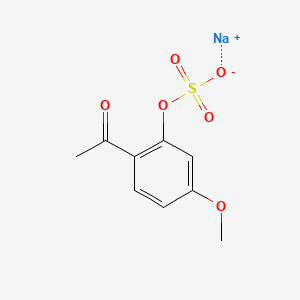
D-乳酸ナトリウム
概要
説明
Sodium D-lactate, a sodium salt of D-lactic acid, is an important biochemical compound with diverse roles in various biochemical and industrial processes. It is primarily produced through the fermentation of sugars by specific bacterial strains, leading to the production of D-lactic acid, which is then neutralized with sodium hydroxide to form sodium D-lactate.
Synthesis Analysis
Sodium D-lactate synthesis is closely tied to microbial fermentation processes, where specific bacteria, such as Lactobacillus species, convert glucose into D-lactate. The production process is optimized by controlling environmental conditions such as pH, temperature, and aeration to maximize yield and purity. Genetic engineering of microbial strains has also been explored to enhance D-lactate production, demonstrating the biotechnological advancements in this area (Feng et al., 2017).
科学的研究の応用
炎症における役割
D-乳酸ナトリウムは、様々な生理学的細胞機能に不可欠な役割を果たし、免疫および炎症反応中のエネルギー代謝とシグナル伝達に貢献しています . 急性および慢性炎症反応において、乳酸の恒常性、乳酸シャトル、および乳酸化(「乳酸時計」)において重要な役割を果たすことがわかっています .
消化器疾患への影響
ヒトの腸内には、D-乳酸を産生する特定の細菌が存在します。 一部の消化器疾患では、腸内細菌によるD-乳酸の産生と、腸から血流への取り込みが増加します . ヒトにおけるD-乳酸の過剰な蓄積は、生命を脅かす可能性のあるD-乳酸アシドーシスにつながる可能性があります .
腸管バリアの完全性のバイオマーカー
D-乳酸は、ディスバイオシスの文脈において、腸管バリアの完全性のマーカーとして役立つ可能性があります . 消化器疾患において、D-乳酸を最小限に侵襲的なバイオマーカーとして確立するための研究が必要です .
代謝状態における役割
D-乳酸は、ヒト組織ではごく微量しか産生されず、そのため正常な生理学的条件下では血流中では検出できません . しかし、特定の代謝状態では、D-乳酸の産生が増加する可能性があります .
培地サプリメントおよび細胞燃料源
D-乳酸ナトリウムは、ヒト乳腺上皮細胞株(MCF10A)および樹状細胞培養の培地サプリメントおよび細胞燃料源として使用されてきました .
肝臓におけるグルコース産生におけるグルコнеоゲニック基質
初代肝細胞における肝臓グルコース産生アッセイにおいて、グルコнеоゲニック基質として使用されてきました .
筋肉の収縮、創傷治癒、記憶形成、および腫瘍の発生における役割
乳酸は、筋肉の収縮、創傷治癒、記憶形成、および腫瘍の発生を調節することが示されています .
グルコース産生培地
D-乳酸ナトリウムは、ヒト胚性腎臓(HEK293T)細胞におけるグルコース産生アッセイのためのグルコース産生培地で使用されてきました .
作用機序
将来の方向性
The current understanding of lactate extends from its origins as a byproduct of glycolysis to its role in tumor metabolism . The lactate shuttle hypothesis suggests that lactate plays an important role as a bridging signaling molecule that coordinates signaling among different cells, organs, and tissues . Lactylation is a posttranslational modification initially reported by Professor Yingming Zhao’s research group in 2019 . Subsequent studies confirmed that lactylation is a vital component of lactate function and is involved in tumor proliferation, neural excitation, inflammation, and other biological processes .
特性
| { "Design of the Synthesis Pathway": "Sodium D-lactate can be synthesized by the reaction of lactic acid with sodium hydroxide.", "Starting Materials": [ "Lactic acid", "Sodium hydroxide" ], "Reaction": [ "Add lactic acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any impurities", "Add a small amount of activated carbon to the filtrate to remove any remaining impurities", "Concentrate the solution under reduced pressure to obtain Sodium D-lactate as a solid" ] } | |
CAS番号 |
920-49-0 |
分子式 |
C3H6NaO3 |
分子量 |
113.07 g/mol |
IUPAC名 |
sodium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
InChIキー |
ZZUUMCMLIPRDPI-HSHFZTNMSA-N |
異性体SMILES |
C[C@H](C(=O)O)O.[Na] |
SMILES |
CC(C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C(=O)O)O.[Na] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?
A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].
Q2: Can sodium D-lactate induce panic attacks like sodium L-lactate?
A2: Yes, sodium D-lactate has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.
Q3: What happens to the D-lactate levels in calves after intravenous administration?
A3: Following intravenous injection of sodium D-lactate in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.
Q4: How does sodium D-lactate affect NAD+ levels and what is the downstream impact on T cell function?
A4: Sodium D-lactate, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.
Q5: Can sodium D-lactate be used as a diagnostic tool for liver function?
A5: Research suggests that sodium D-lactate tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.
Q6: How does sodium D-lactate compare to sodium L-lactate in terms of its pharmacological effects in sheep?
A6: Studies in sheep indicate that there are distinct pharmacological differences between sodium D-lactate and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.
Q7: Does sodium D-lactate administration impact lactate levels differently in individuals with psychiatric disorders?
A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following sodium D-lactate infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.
Q8: How does the distribution of lactate differ within muscle tissue?
A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

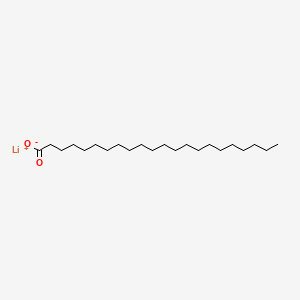
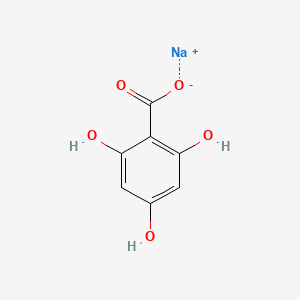

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

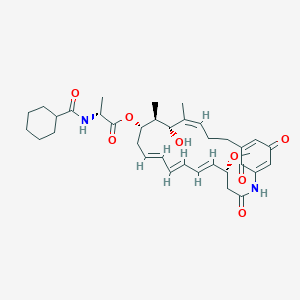
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)
